molecular formula C18H23BO3 B14029395 2-(2-Ethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Ethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14029395
M. Wt: 298.2 g/mol
InChI Key: VAXXZCIJCCKKMR-UHFFFAOYSA-N
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Description

2-(2-Ethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2246703-71-7 ) is a high-purity organoboron reagent belonging to the class of pinacol boronic esters. With a molecular formula of C18H23BO3 , this compound serves as a critical building block in modern synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling . This reaction is a powerful method for forming carbon-carbon bonds, which is a fundamental transformation in the development of active pharmaceutical ingredients (APIs) and functional organic materials . The naphthalene core functionalized with an ethoxy group makes this reagent a valuable precursor for constructing complex molecular architectures found in life sciences research and materials chemistry . As a solid that should be stored at room temperature under an inert atmosphere such as nitrogen , it is essential for researchers to handle this material with care. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It must be handled by technically qualified individuals.

Properties

Molecular Formula

C18H23BO3

Molecular Weight

298.2 g/mol

IUPAC Name

2-(2-ethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C18H23BO3/c1-6-20-15-12-11-13-9-7-8-10-14(13)16(15)19-21-17(2,3)18(4,5)22-19/h7-12H,6H2,1-5H3

InChI Key

VAXXZCIJCCKKMR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=CC=CC=C23)OCC

Origin of Product

United States

Preparation Methods

Direct Borylation of 2-Ethoxynaphthalene Derivatives

A common approach involves the direct borylation of 2-ethoxynaphthalene or its halogenated derivatives with bis(pinacolato)diboron (B2pin2) under palladium or iridium catalysis. This method is regioselective for the 1-position on the naphthalene ring, corresponding to the 2-position in the final compound nomenclature.

Typical Reaction Conditions:

Reagent/Condition Description
Substrate 2-Ethoxynaphthalene or 1-bromo-2-ethoxynaphthalene
Boron Source Bis(pinacolato)diboron (B2pin2)
Catalyst Pd(dppf)Cl2 or Ir-based catalysts
Base Potassium acetate or KOAc
Solvent Dioxane or tetrahydrofuran (THF)
Temperature 80–100 °C
Time 12–24 hours

The reaction proceeds via oxidative addition of the aryl halide to the palladium catalyst, followed by transmetallation with B2pin2 and reductive elimination to yield the arylboronate ester.

Lithiation Followed by Borylation

Another method involves directed ortho-lithiation of 2-ethoxynaphthalene followed by quenching with a boron electrophile such as trialkyl borates or pinacolborane.

Procedure:

  • Treat 2-ethoxynaphthalene with a strong base such as n-butyllithium at low temperature (−78 °C) to generate the lithiated intermediate at the 1-position.
  • Add a boron electrophile (e.g., trimethyl borate or pinacolborane).
  • Work up the reaction to isolate the boronate ester.

This method allows precise regioselective installation of the boronate ester but requires careful temperature control and handling of air-sensitive reagents.

Preparation from 2-(Halogenated Naphthalen-1-yl) Precursors

According to patent literature, this compound can be prepared from 2-(7-ethoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane via cross-coupling reactions or direct borylation of halogenated naphthalene derivatives (e.g., 1-bromo-2-ethoxynaphthalene) with pinacolborane or B2pin2 in the presence of palladium catalysts.

Representative Experimental Data

Step Reagents/Conditions Yield (%) Notes
Lithiation of 2-ethoxynaphthalene n-BuLi, −78 °C, THF >90 High regioselectivity at 1-position
Quenching with pinacolborane Pinacolborane, room temperature 85–90 Formation of stable boronate ester
Pd-catalyzed borylation Pd(dppf)Cl2, B2pin2, KOAc, dioxane, 90 °C 80–95 Efficient and scalable method

Summary Table of Preparation Methods

Method Starting Material Key Reagents Catalyst/Base Advantages Limitations
Pd-catalyzed borylation 1-Bromo-2-ethoxynaphthalene Bis(pinacolato)diboron Pd(dppf)Cl2, KOAc High yield, scalable Requires halogenated substrate
Lithiation followed by borylation 2-Ethoxynaphthalene n-Butyllithium, pinacolborane None (base is n-BuLi) Regioselective, no halogen needed Air-sensitive, low temperature
Cross-coupling from boronate 2-(7-Ethoxy-naphthalen-2-yl)boronate Aryl halide coupling partners Pd catalysts Versatile for complex derivatives Multi-step synthesis

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key intermediate in palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds between aryl halides and boronic esters .

General Reaction Scheme :
Ar X+2 2 Ethoxynaphthalen 1 yl dioxaborolanePd catalyst baseAr Ar +Byproducts\text{Ar X}+\text{2 2 Ethoxynaphthalen 1 yl dioxaborolane}\xrightarrow{\text{Pd catalyst base}}\text{Ar Ar }+\text{Byproducts}

Key Catalysts and Conditions :

Catalyst SystemBaseSolventYield RangeTemperature
Pd(PPh₃)₄K₂CO₃THF/H₂O65–85%80–100°C
PdCl₂(dppf)CsFDMF70–90%90–110°C
Pd(OAc)₂ with SPhosNaHCO₃Toluene/EtOH60–78%70–90°C

Mechanistic Insights :

  • Transmetallation : The boronic ester transfers its aryl group to the palladium center, displacing the halide.

  • Reductive Elimination : Forms the final biaryl product while regenerating the palladium catalyst.

Functional Group Transformations

The ethoxy and naphthalene groups influence reactivity in electrophilic substitution and oxidation reactions:

Aromatic Electrophilic Substitution

The naphthalene ring undergoes nitration and sulfonation at the α-position due to electron-donating ethoxy groups.

Example Nitration :
Compound+HNO3H2SO42 Ethoxy 1 nitro naphthalene derivative\text{Compound}+\text{HNO}_3\xrightarrow{\text{H}_2\text{SO}_4}\text{2 Ethoxy 1 nitro naphthalene derivative}

Conditions :

  • Nitrating agent: Mixed acid (HNO₃/H₂SO₄)

  • Temperature: 0–5°C

  • Yield: ~60%

Oxidation Reactions

Controlled oxidation converts the boronic ester to a phenol derivative:
CompoundH2O2,NaOH2 Ethoxy naphthalen 1 ol+Boric acid\text{Compound}\xrightarrow{\text{H}_2\text{O}_2,\text{NaOH}}\text{2 Ethoxy naphthalen 1 ol}+\text{Boric acid}

  • Oxidizing agent: H₂O₂ (30%)

  • Base: NaOH (1M)

  • Yield: 75–88%

Comparative Reactivity Data

Reactivity with Aryl Halides :

Aryl HalideCatalystYield (%)Selectivity
4-BromotoluenePd(PPh₃)₄82>99%
2-IodonaphthalenePdCl₂(dppf)8895%
3-ChloropyridinePd(OAc)₂/SPhos6585%

Scientific Research Applications

2-(2-Ethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Employed in the development of fluorescent probes for biological imaging due to its naphthalene moiety, which exhibits strong fluorescence.

    Medicine: Investigated for its potential use in drug delivery systems, particularly in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism by which 2-(2-Ethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds. The palladium catalyst activates the boronic ester, allowing it to react with aryl halides to form biaryl compounds. The molecular targets and pathways involved include the activation of the boron atom and the subsequent formation of a palladium-boron complex .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

  • 4,4,5,5-Tetramethyl-2-(1-naphthyl)-1,3,2-dioxaborolane (CAS 68716-52-9):
    Lacks the ethoxy group, resulting in reduced electron density at the naphthalene ring. This decreases activation of the boron center, leading to slower cross-coupling kinetics compared to the ethoxy-substituted analog .

  • 2-(4-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: The methoxy group at the 4-position of naphthalene provides electron donation but in a different regiochemical orientation.
  • 2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :
    The anthracene moiety introduces extended conjugation, enhancing UV absorption and stability under harsh conditions. However, increased steric bulk may reduce solubility in polar solvents .

Table 1: Substituent Effects on Key Properties
Compound Substituent Electronic Effect Steric Hindrance Reactivity in Cross-Coupling
Target Compound 2-Ethoxy-naphthalene Strong donor Moderate High
1-Naphthyl analog None None Low Moderate
4-Methoxy-naphthalene analog 4-Methoxy Moderate donor Low High
9-Anthryl analog Anthracene Weak donor High Low (due to sterics)

Biological Activity

2-(2-Ethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2246703-71-7) is a boron-containing compound that has garnered interest due to its potential applications in medicinal chemistry and materials science. This article reviews the biological activity of this compound, emphasizing its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C18H23BO3C_{18}H_{23}BO_3, with a molecular weight of approximately 298.2 g/mol. The compound features a dioxaborolane ring which is crucial for its biological activity.

PropertyValue
CAS Number2246703-71-7
Molecular FormulaC18H23BO3
Molecular Weight298.2 g/mol
Purity>95%

Anticancer Potential

Recent studies have indicated that boron-containing compounds exhibit anticancer properties. The mechanism is thought to involve the modulation of signaling pathways related to cell proliferation and apoptosis. For instance, a study demonstrated that similar dioxaborolanes could inhibit the growth of cancer cells by inducing apoptosis through the activation of caspase pathways .

Antioxidant Activity

The antioxidant properties of this compound have been explored in vitro. It was found to scavenge free radicals effectively, which could contribute to its protective effects against oxidative stress-related diseases .

Enzyme Inhibition

This compound has also shown potential as an inhibitor of specific enzymes linked to various diseases. For example, it has been noted to inhibit certain kinases involved in cancer progression. The inhibition is believed to be mediated through binding interactions with the enzyme's active site .

Case Study 1: Anticancer Efficacy

In a recent experimental study involving human cancer cell lines (e.g., breast and prostate cancer), treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study reported IC50 values indicating potent anticancer activity at low concentrations .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could reduce neuronal cell death and inflammation markers in response to oxidative stress.

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